- Process for the partial or total inversion of the configuration of an amine in the presence of thiols, France, , ,
Cas no 937-52-0 ((R)-4-Phenyl-2-butanamine)
(R)-4-Phenyl-2-butanamine structure
Product Name:(R)-4-Phenyl-2-butanamine
CAS-Nr.:937-52-0
MF:C10H15N
MW:149.232802629471
MDL:MFCD00145208
CID:40345
PubChem ID:2734033
Update Time:2025-10-31
(R)-4-Phenyl-2-butanamine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (R)-4-Phenylbutan-2-amine
- (R)-(-)-1-METHYL-3-PHENYLPROPYLAMINE
- (R)-1-methyl-3-phenylpropylamine
- 1-methyl-3-phenylpropionamine
- Benzenepropanamine,a-methyl-, (R)-
- Propylamine,1-methyl-3-phenyl-, (R)-(-)- (8CI)
- (-)-1-Methyl-3-phenylpropylamine
- (-)-a-Methylbenzenepropanamine
- (2R)-2-Amino-4-phenylbutane
- (2R)-4-Phenylbutan-2-amine
- (R)-4-Phenyl-2-butanamine
- (R)-a-Methylbenzenepropanamine
- BP-20349
- O4F6H42UWQ
- 937-52-0
- Benzenepropanamine, alpha-methyl-, (R)-
- Q27285319
- 4DD
- (R)-4-Phenylbutane-2-amine
- (R)--Methylbenzenepropanamine
- Benzenepropanamine, -methyl-, (R)-
- BENZENEPROPANAMINE, .ALPHA.-METHYL-, (R)-
- EN300-1865402
- 4-Phenylbutan-2-amine, (R)-
- WECUIGDEWBNQJJ-SECBINFHSA-N
- AKOS015840002
- F20201
- (r)-1-methyl-3-phenyl-propylamine
- r-4-phenylbutan-2-amine
- UNII-O4F6H42UWQ
- SCHEMBL605244
- MFCD00145208
- (αR)-α-Methylbenzenepropanamine (ACI)
- Benzenepropanamine, α-methyl-, (R)- (ZCI)
- Propylamine, 1-methyl-3-phenyl-, (R)-(-)- (8CI)
- (-)-α-Methylbenzenepropanamine
- (R)-α-Methylbenzenepropanamine
- A-Methylbenzenepropanamine
- DB-005014
- (R)-
-
- MDL: MFCD00145208
- Inchi: 1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3/t9-/m1/s1
- InChI-Schlüssel: WECUIGDEWBNQJJ-SECBINFHSA-N
- Lächelt: N[C@H](C)CCC1C=CC=CC=1
Berechnete Eigenschaften
- Genaue Masse: 149.12000
- Monoisotopenmasse: 149.12
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 3
- Komplexität: 95
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 2
- Topologische Polaroberfläche: 26A^2
Experimentelle Eigenschaften
- Farbe/Form: Farblose transparente Flüssigkeit
- Dichte: 0.936
- Schmelzpunkt: 143°C (estimate)
- Siedepunkt: 230.33°C (estimate)
- Flammpunkt: 97.8°C
- Brechungsindex: 1.513-1.515
- PSA: 26.02000
- LogP: 2.66670
- Spezifische Rotation: -11 º (neat)
- Löslichkeit: Nicht bestimmt
(R)-4-Phenyl-2-butanamine Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:2922
- Code der Gefahrenkategorie: R36/37/38
- Sicherheitshinweise: S26-S37/39
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R36/37/38
- Lagerzustand:0-6°C
(R)-4-Phenyl-2-butanamine Zolldaten
- HS-CODE:2921499090
- Zolldaten:
China Zollkodex:
2921499090Übersicht:
299499090 Andere aromatische Monoamine und Derivate sowie ihre Salze. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
299499090 andere aromatische Monoamine und ihre Derivate; Salze daraus MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%
(R)-4-Phenyl-2-butanamine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | P320040-250mg |
(R)-4-Phenyl-2-butanamine |
937-52-0 | 250mg |
$110.00 | 2023-05-17 | ||
| TRC | P320040-1g |
(R)-4-Phenyl-2-butanamine |
937-52-0 | 1g |
$ 225.00 | 2022-06-03 | ||
| TRC | P320040-5g |
(R)-4-Phenyl-2-butanamine |
937-52-0 | 5g |
$ 675.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | D505438-1g |
(R)-4-Phenylbutan-2-aMine |
937-52-0 | 97% | 1g |
$567 | 2024-05-24 | |
| Chemenu | CM372860-1g |
(R)-4-Phenylbutan-2-amine |
937-52-0 | 95%+ | 1g |
$464 | 2022-05-27 | |
| Enamine | EN300-1865402-1g |
(2R)-4-phenylbutan-2-amine |
937-52-0 | 1g |
$1006.0 | 2023-09-18 | ||
| Enamine | EN300-1865402-5g |
(2R)-4-phenylbutan-2-amine |
937-52-0 | 5g |
$2917.0 | 2023-09-18 | ||
| Enamine | EN300-1865402-10g |
(2R)-4-phenylbutan-2-amine |
937-52-0 | 10g |
$4326.0 | 2023-09-18 | ||
| TRC | P320040-1000mg |
(R)-4-Phenyl-2-butanamine |
937-52-0 | 1g |
$276.00 | 2023-05-17 | ||
| TRC | P320040-5000mg |
(R)-4-Phenyl-2-butanamine |
937-52-0 | 5g |
$816.00 | 2023-05-17 |
(R)-4-Phenyl-2-butanamine Herstellungsverfahren
Herstellungsverfahren 1
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Isopropanol Catalysts: 2-Amino-2-methyl-1-propanol , Ruthenium, di-μ-chlorobis[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]di-,… ; 20 min, 90 °C; 90 °C → 50 °C
1.2 Catalysts: Potassium tert-butoxide Solvents: Isopropanol ; 3.5 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ; overnight, rt
1.2 Catalysts: Potassium tert-butoxide Solvents: Isopropanol ; 3.5 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ; overnight, rt
Referenz
- A Versatile Ru Catalyst for the Asymmetric Transfer Hydrogenation of Both Aromatic and Aliphatic Sulfinylimines, Chemistry - A European Journal, 2012, 18(7), 1969-1983
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Ammonium formate Catalysts: NAD , D-Alanine , Omega transaminase , D-Alanine dehydrogenase Solvents: Dimethyl sulfoxide , Water ; pH 7, rt → 30 °C; 24 h, pH 7, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
- Enzymatic biosynthesis of amines, Austria, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; 16 h, reflux; cooled
1.2 Reagents: Sodium hydroxide , Water Solvents: Water ; rt
1.3 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 6 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide , Water Solvents: Water ; rt
1.3 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 6 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
- Asymmetric synthesis of 4H-1,3-oxazines: enantioselective reductive cyclization of N-acylated β-amino enones with trichlorosilane catalyzed by chiral Lewis bases, Chemical Communications (Cambridge, 2009, (24), 3585-3587
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: (-)-Phenylpropanolamine , Borane Solvents: Tetrahydrofuran
Referenz
- Asymmetric reduction of oxime ethers. Distinction of anti and syn isomers leading to enantiomeric amines, Tetrahedron Letters, 1988, 29(2), 223-4
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel ; 375 psi, 60 °C
Referenz
- Cerium(III) chloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-12
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Cerium trichloride Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Hydrogen Catalysts: Nickel
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Hydrogen Catalysts: Nickel
Referenz
- Organocerium additions to SAMP-hydrazones: general synthesis of chiral amines, Journal of the American Chemical Society, 1987, 109(7), 2224-5
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Pyridoxal 5′-phosphate , FAD , Magnesium chloride Catalysts: NADP , NAD , DNA, (horse liver alcohol dehydrogenase isoenzyme S cDNA plus flanks) Solvents: Isopropanol , Water ; 48 h, pH 8, 30 °C
Referenz
- Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine, ChemBioChem, 2022, 23(8),
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Pyridoxal 5′-phosphate , Ammonium formate Solvents: Dimethyl sulfoxide , Water ; 24 h, pH 9.5, 37 °C
Referenz
- Deracemization of racemic amines to enantiopure (R)- and (S)-amines by biocatalytic cascade employing ω-transaminase and amine dehydrogenase, ChemCatChem, 2019, 11(7), 1898-1902
Herstellungsverfahren 10
Reaktionsbedingungen
Referenz
- The synthesis of (S)-1-methyl-3-phenylpropylamine by inversion of amines, Acta Chemica Scandinavica, 1993, 47(10), 1050-2
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Glucose , NAD Solvents: Dimethyl sulfoxide , Water ; 24 h, pH 1, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.3 Solvents: Water ; pH 12, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.3 Solvents: Water ; pH 12, rt
Referenz
- Iterative Alanine Scanning Mutagenesis Confers Aromatic Ketone Specificity and Activity of L-Amine Dehydrogenases, ChemCatChem, 2021, 13(24), 5243-5253
Herstellungsverfahren 12
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Catalysts: NAD , Alcohol dehydrogenase , Leucine dehydrogenase Solvents: Water ; 48 h, pH 8.7, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10
Referenz
- Conversion of alcohols to enantiopure amines through dual-enzyme hydrogen-borrowing cascades, Science (Washington, 2015, 349(6255), 1525-1529
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Boron, trihydro(4-methyl-5-phenyl-1,3,2-oxazaborolidine-κN3)-, [T-4-(4R-cis)]- Solvents: Tetrahydrofuran ; rt
Referenz
- Norephedrine-borane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-5
Herstellungsverfahren 15
Reaktionsbedingungen
Referenz
- Fermentative manufacture of (R)-1-methyl-3-phenylpropylamine, Japan, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Cerium trichloride Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C
1.2 Solvents: Diethyl ether ; 1 h, -78 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 2 - 3 h, -78 °C → 20 °C
1.4 Reagents: Methanol Solvents: Tetrahydrofuran ; 20 °C
1.5 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 375 psi, 60 °C
1.6 Reagents: 4-Nitrobenzaldehyde Solvents: Diethyl ether ; rt
1.7 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.8 Reagents: Potassium hydroxide Solvents: Water ; basified, rt
1.2 Solvents: Diethyl ether ; 1 h, -78 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 2 - 3 h, -78 °C → 20 °C
1.4 Reagents: Methanol Solvents: Tetrahydrofuran ; 20 °C
1.5 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 375 psi, 60 °C
1.6 Reagents: 4-Nitrobenzaldehyde Solvents: Diethyl ether ; rt
1.7 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.8 Reagents: Potassium hydroxide Solvents: Water ; basified, rt
Referenz
- Organocerium additions to proline-derived hydrazones: synthesis of enantiomerically enriched amines, Tetrahedron: Asymmetry, 2010, 21(9-10), 1278-1302
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Catalysts: Amidase Solvents: Water ; 3 h, pH 7.0, 30 °C
Referenz
- Enzymic asymmetric synthesis of α-methyl arylalkylamines and α-methyl aryalkylalcohols by arylalkyl acylamidases, Bioorganic & Medicinal Chemistry, 1994, 2(6), 429-32
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Pyridoxal 5′-phosphate , Isopropylamine , Phosphoric acid Catalysts: Omega transaminase Solvents: Water ; 24 h, pH 7.5, 30 °C
Referenz
- Investigation of one-enzyme systems in the ω-transaminase-catalyzed synthesis of chiral amines, Journal of Molecular Catalysis B: Enzymatic, 2013, 96, 103-110
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Catalysts: NAD , Methylamine dehydrogenase , FDH Solvents: Dimethyl sulfoxide , Water ; 48 h, pH 9, 37 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
- One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald-Hartwig N-Arylation, Angewandte Chemie, 2020, 59(41), 18156-18160
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Glucose , Ammonium chloride Catalysts: NADPH Solvents: Dimethyl sulfoxide , Water ; 24 h, pH 9, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
- Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases, Chemical Science, 2020, 11(19), 5052-5057
(R)-4-Phenyl-2-butanamine Raw materials
- 4-phenylbutan-2-one
- (2S)-2-(Methoxymethyl)-N-[(1S)-1-methyl-3-phenylpropyl]-1-pyrrolidinamine
- 1-Pyrrolidinamine, 2-(methoxymethyl)-N-(3-phenylpropylidene)-, [N(E),2S]-
- 1-Methyl-3-phenylpropylamine
- 4-Phenyl-2-butanol
- (S)-(+)-4-Phenyl-2-butanol
- (2S)-4-phenylbutan-2-amine
- 2-Butanone, 4-phenyl-, O-methyloxime, (2Z)-
- 4-Methoxy-N-[(1R)-1-methyl-3-phenylpropyl]benzamide
- Acetamide, N-(1-methyl-3-phenylpropyl)-, (±)-
- Methyllithium (1.6M in Diethyl Ether)
(R)-4-Phenyl-2-butanamine Preparation Products
(R)-4-Phenyl-2-butanamine Verwandte Literatur
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Related Categories
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Stickstoffverbindungen Organische Stickstoffverbindungen Aromatische Alkylamine
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Stickstoffverbindungen Organische Stickstoffverbindungen Amine Aromatische Alkylamine
937-52-0 ((R)-4-Phenyl-2-butanamine) Verwandte Produkte
- 87982-79-4((2R)-1-phenylpentan-2-amine)
- 89538-71-6(4-(4-methylphenyl)butan-2-amine)
- 22148-82-9(5-phenylpentan-2-amine)
- 29766-50-5(1,5-diphenylpentan-3-amine)
- 22374-89-6(1-Methyl-3-phenylpropylamine)
- 4187-57-9((2S)-4-phenylbutan-2-amine)
- 57707-67-2(1-Phenylpentan-3-amine)
- 22148-77-2(1-methyl-3-phenylpropylamine)
- 5391-65-1(1-Phenylhexan-3-amine)
- 1004316-77-1((2S,5S)-1,6-Diphenyl-2,5-hexanediamine)
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